Eukaryotic elongation factor 2 kinase inhibitor 21I, commonly referred to as eEF2K-IN-21I, is a small molecule compound that specifically inhibits the activity of eukaryotic elongation factor 2 kinase (eEF2K). This kinase plays a critical role in regulating protein synthesis by phosphorylating eukaryotic elongation factor 2, which is essential for the translocation of transfer RNA during protein synthesis. The inhibition of eEF2K has been linked to various cellular processes, including cell growth, apoptosis, and responses to stress.
The compound was identified through a combination of high-throughput screening and structure-activity relationship studies aimed at discovering novel inhibitors of eEF2K. Research has shown that compounds like eEF2K-IN-21I can selectively inhibit eEF2K activity, thereby affecting protein synthesis and potentially offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases .
eEF2K-IN-21I belongs to the class of small-molecule inhibitors targeting kinases. It is specifically classified as an eEF2K inhibitor due to its mechanism of action, which involves blocking the phosphorylation activity of eEF2K on its substrate, eEF2. This classification places it among other kinase inhibitors that are being explored for their therapeutic potential in various diseases.
The synthesis of eEF2K-IN-21I typically involves organic synthetic methods that include the formation of key intermediates followed by functionalization steps to achieve the desired pharmacophore. The synthesis pathway may utilize techniques such as:
The detailed synthetic route may involve the use of β-phenylalanine derivatives as scaffolds due to their favorable binding characteristics with the target enzyme. The optimization process includes evaluating various substituents on the phenyl ring to enhance inhibitory activity against eEF2K .
The molecular structure of eEF2K-IN-21I can be characterized by its specific arrangement of atoms that facilitate its interaction with the active site of eEF2K. The compound contains a β-phenylalanine core structure, which is crucial for its inhibitory activity.
Molecular modeling studies and X-ray crystallography may provide insights into the binding interactions between eEF2K-IN-21I and its target kinase. Key structural features include:
The primary chemical reaction involving eEF2K-IN-21I is its interaction with eukaryotic elongation factor 2 kinase, leading to inhibition of its phosphorylation activity on elongation factor 2. This reaction can be summarized as follows:
Inhibition kinetics can be studied using various assays such as enzyme-linked immunosorbent assays (ELISA) or mass spectrometry to quantify phosphorylation levels before and after treatment with eEF2K-IN-21I. These assays help elucidate the compound's potency and mechanism of action.
The mechanism by which eEF2K-IN-21I exerts its effects involves competitive inhibition at the active site of eEF2K. By binding to this site, it prevents the phosphorylation of elongation factor 2 on threonine 56, thereby inhibiting translation elongation.
Studies indicate that this inhibition leads to a decrease in protein synthesis rates under conditions where eEF2K would typically be activated, such as during stress responses. This modulation can have significant implications for cellular metabolism and survival .
eEF2K-IN-21I exhibits several notable physical properties:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography) for purity assessment .
eEF2K-IN-21I has potential applications in various scientific fields:
Eukaryotic Elongation Factor 2 Kinase (eEF2K) is an atypical α-kinase uniquely regulated by calcium/calmodulin (Ca²⁺/CaM), distinguishing it from conventional protein kinases [9] [10]. It functions as a critical metabolic checkpoint by phosphorylating its sole substrate, eukaryotic Elongation Factor 2 (eEF2), at Thr56. This phosphorylation inactivates eEF2, suppressing ribosomal translocation during mRNA translation and reducing global protein synthesis [2] [6]. As elongation consumes ~40% of cellular energy, eEF2K activation under stress (e.g., nutrient deprivation, hypoxia) conserves ATP, promoting cell survival [6] [9]. eEF2K integrates signals from key pathways:
Table 1: Key Regulatory Phosphorylation Sites in eEF2K
Residue | Effect on Activity | Regulating Pathway | Functional Outcome |
---|---|---|---|
Thr348 | ↑↑↑ | Autophosphorylation (Ca²⁺/CaM-dependent) | Conformational activation [9] [10] |
Ser398 | ↑↑ | AMPK | Energy stress response [5] [9] |
Ser366 | ↓↓↓ | mTORC1 → p70S6K | Growth factor signaling [9] [10] |
Ser78 | ↓↓ | mTORC1 | Insulin signaling [9] |
eEF2K exhibits context-dependent roles in cancer, influencing tumor progression, metastasis, and therapy resistance. Pan-cancer analyses reveal tissue-specific dysregulation:
Oncogenic eEF2K dysregulation occurs through multiple mechanisms:
In TNBC models, eEF2K silencing reduced autophagy flux, tumor invasion, and chemoresistance, while high eEF2K expression in residual tumors post-neoadjuvant chemotherapy independently predicted poor survival [3].
Early eEF2K inhibitors faced limitations in potency and specificity:
Table 2: Evolution of Key eEF2K Inhibitors
Inhibitor | Chemical Class | Key Features | Limitations |
---|---|---|---|
NH125 | Imidazolium salt | First reported inhibitor; reduces p-eEF2 | Off-target cytotoxicity; low specificity [7] |
A-484954 | Pyridoimidazolone | Cell-active | Poor solubility; moderate potency [7] |
TX-1918 | Coumarin derivative | Improved selectivity | Suboptimal pharmacokinetics [7] |
eEF2K-IN-21I | Sulfonamide-carbonitrile | Potency ≤1 µM; boronic acid variants available | Cold-chain storage required [1] [7] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8